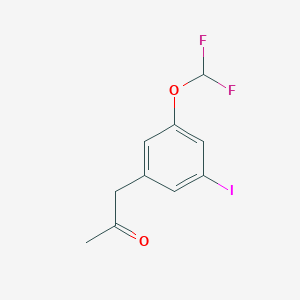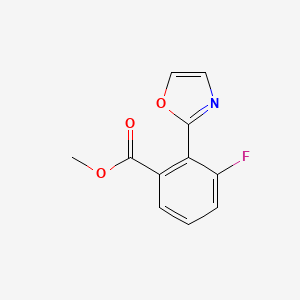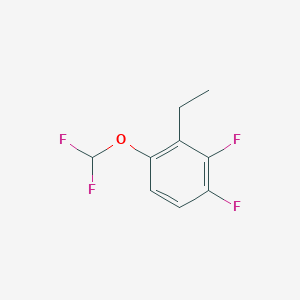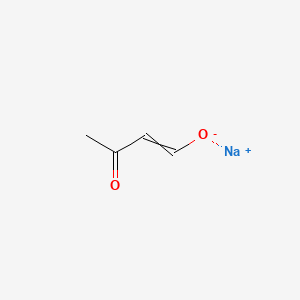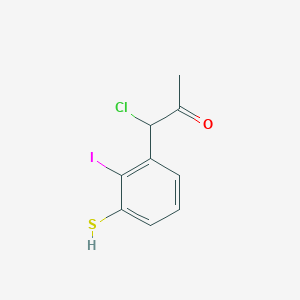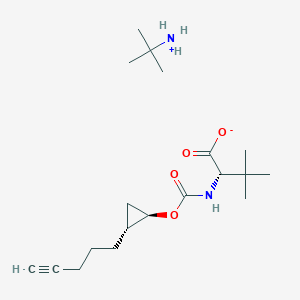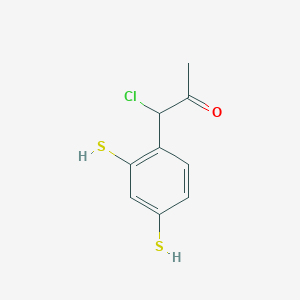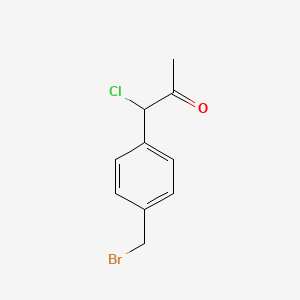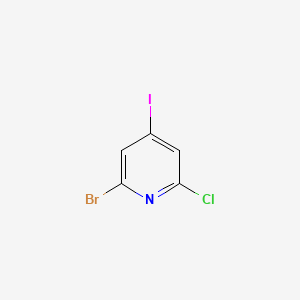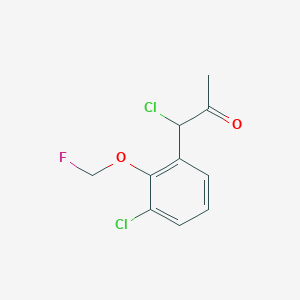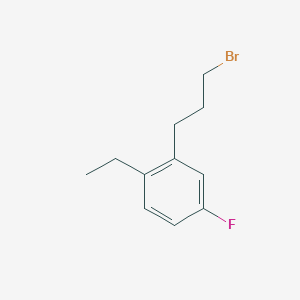
1-(3-Bromopropyl)-2-ethyl-5-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-2-ethyl-5-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of a bromopropyl group, an ethyl group, and a fluorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-2-ethyl-5-fluorobenzene typically involves the bromination of 2-ethyl-5-fluorobenzene followed by the introduction of a propyl group. One common method is the reaction of 2-ethyl-5-fluorobenzene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. This reaction introduces a bromine atom at the benzylic position, forming 1-bromo-2-ethyl-5-fluorobenzene. Subsequently, the brominated intermediate undergoes a nucleophilic substitution reaction with 1,3-dibromopropane to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)-2-ethyl-5-fluorobenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropyl group can be replaced by various nucleophiles, such as amines, thiols, and alkoxides, leading to the formation of substituted derivatives.
Oxidation: The compound can undergo oxidation reactions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the bromopropyl group to a propyl group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed:
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Reduced forms of the original compound.
Scientific Research Applications
1-(3-Bromopropyl)-2-ethyl-5-fluorobenzene has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific receptors or enzymes.
Materials Science: It is utilized in the synthesis of functional materials, such as polymers and liquid crystals, with unique properties.
Biological Studies: The compound’s derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-2-ethyl-5-fluorobenzene and its derivatives depends on the specific application and target. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of the bromopropyl and fluorine groups can enhance binding affinity and selectivity towards the target, leading to desired biological effects.
Comparison with Similar Compounds
1-(3-Bromopropyl)-2-methyl-5-fluorobenzene: Similar structure but with a methyl group instead of an ethyl group.
1-(3-Bromopropyl)-2-ethyl-4-fluorobenzene: Similar structure but with the fluorine atom at a different position on the benzene ring.
1-(3-Bromopropyl)-2-ethyl-5-chlorobenzene: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness: 1-(3-Bromopropyl)-2-ethyl-5-fluorobenzene is unique due to the specific positioning of the bromopropyl, ethyl, and fluorine groups on the benzene ring. This unique arrangement can influence the compound’s reactivity, binding affinity, and overall properties, making it suitable for specific applications in organic synthesis, medicinal chemistry, and materials science.
Properties
Molecular Formula |
C11H14BrF |
|---|---|
Molecular Weight |
245.13 g/mol |
IUPAC Name |
2-(3-bromopropyl)-1-ethyl-4-fluorobenzene |
InChI |
InChI=1S/C11H14BrF/c1-2-9-5-6-11(13)8-10(9)4-3-7-12/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
VHADGBDBJRMEMF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)F)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


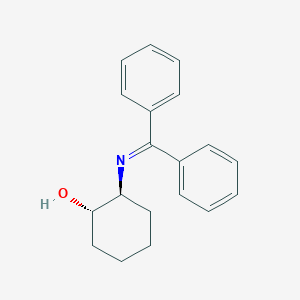
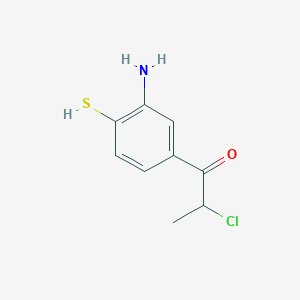
![(1S,6S,8R,10R,14S)-14-hydroxy-8,14-dimethyl-5-methylidene-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradecan-4-one](/img/structure/B14044663.png)
